N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methylbutyl)ethanediamide
Description
N'-[2-(2H-1,3-Benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methylbutyl)ethanediamide is a synthetic ethanediamide derivative featuring a benzodioxole moiety, a 2-fluorophenyl-substituted piperazine ring, and a branched 3-methylbutyl side chain. The benzodioxole group enhances metabolic stability by resisting oxidative degradation, while the 2-fluorophenyl substituent on the piperazine may optimize steric and electronic interactions with receptor binding sites .
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methylbutyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33FN4O4/c1-18(2)9-10-28-25(32)26(33)29-16-22(19-7-8-23-24(15-19)35-17-34-23)31-13-11-30(12-14-31)21-6-4-3-5-20(21)27/h3-8,15,18,22H,9-14,16-17H2,1-2H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGNWDNXDFSOBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methylbutyl)ethanediamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions involving 2-fluorophenyl derivatives.
Coupling with oxalamide: The final step involves coupling the intermediate with oxalyl chloride and isopentylamine under controlled conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methylbutyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The piperazine ring can be reduced under hydrogenation conditions.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving piperazine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methylbutyl)ethanediamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to receptors: The piperazine ring may interact with neurotransmitter receptors.
Enzyme inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Signal transduction modulation: The compound may affect cellular signaling pathways by modulating the activity of key proteins.
Comparison with Similar Compounds
2-Fluorophenyl vs. 4-Fluorophenyl Substitution
A closely related analog, N'-[2-(2H-1,3-Benzodioxol-5-yl)-2-[4-(4-Fluorophenyl)Piperazin-1-yl]Ethyl]-N-[(Tetrahydrofuran-2-yl)Methyl]Ethanediamide (), differs in the fluorophenyl substitution position (4-fluoro vs. 2-fluoro). Conversely, the 4-fluoro analog may exhibit increased lipophilicity (logP), impacting blood-brain barrier permeability.
Trifluoromethylphenyl and Dichlorophenyl Substitutions
Compounds like N-(4-(Pyridin-2-yl)Phenyl)-5-(4-(2-(Trifluoromethyl)Phenyl)Piperazin-1-yl)Pentanamide () replace the fluorophenyl group with trifluoromethylphenyl or dichlorophenyl substituents. The trifluoromethyl group’s strong electron-withdrawing effect enhances receptor binding affinity (e.g., Ki values < 10 nM for D3 receptors) but may reduce aqueous solubility due to increased hydrophobicity .
Modifications to the Amide Side Chain
3-Methylbutyl vs. Tetrahydrofuran-Methyl Groups
The target compound’s 3-methylbutyl chain contrasts with the tetrahydrofuran (THF)-methyl group in ’s analog. The branched alkyl chain in the target likely improves metabolic stability by resisting cytochrome P450 oxidation compared to the THF group, which introduces an oxygen atom susceptible to enzymatic cleavage .
Thienyl and Propanyl Modifications
In N-(1,3-Benzodioxol-5-ylmethyl)-N′-{1-[4-(2-Fluorophenyl)-1-Piperazinyl]-1-(2-Thienyl)-2-Propanyl}Ethanediamide (), the 3-methylbutyl group is replaced with a thienyl-propanyl moiety. However, the propanyl chain’s flexibility could reduce conformational stability .
Key Physicochemical and Pharmacokinetic Properties
Biological Activity
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methylbutyl)ethanediamide is a complex organic compound characterized by its unique structural features, including a benzodioxole moiety and a piperazine derivative. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C25H31FN4O5
- Molecular Weight : 463.54 g/mol
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluating arylpiperazine derivatives found that certain compounds showed promising activity against androgen-insensitive human prostate cancer cell lines (PC-3, LNCaP, DU145) with varying IC50 values indicating their potency (Table 1) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 4 | DU145 | 1.28 |
| Compound 5 | DU145 | 3.57 |
| Compound 6 | PC-3 | 4.84 |
| Compound 12 | DU145 | 1.14 |
| Compound 18 | PC-3 | 2.25 |
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) analysis revealed that modifications in the piperazine ring and the benzodioxole moiety significantly influence the biological activity of these compounds. For example, the introduction of electron-donating groups on the phenyl ring was found to enhance cytotoxicity against specific cancer cells .
Key findings include:
- Compounds with methyl groups at strategic positions on the phenyl ring exhibited varied anticancer activities.
- The presence of a fluorine atom at the para-position on the phenyl group enhanced selectivity and potency against DU145 cells.
While specific mechanisms for this compound have yet to be fully elucidated, related compounds have been shown to induce apoptosis in cancer cells through various pathways, including:
- Inhibition of key signaling pathways involved in cell proliferation.
- Induction of oxidative stress leading to cell death.
Case Studies
A notable case study involving similar benzodioxole derivatives highlighted their effectiveness as antidiabetic agents alongside their antitumor properties. These derivatives demonstrated significant inhibition of α-amylase, suggesting potential dual therapeutic roles .
Example Study Findings
In a comparative analysis:
- A benzodioxole derivative exhibited an IC50 value of 8.5 µM against α-amylase.
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methylbutyl)ethanediamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Coupling Reactions : React a benzodioxole-containing intermediate (e.g., benzo[d][1,3]dioxol-5-ylmethanol) with oxalyl chloride to form an acyl chloride intermediate .
Piperazine Functionalization : Introduce the 4-(2-fluorophenyl)piperazine moiety via nucleophilic substitution or reductive amination under controlled pH (6.5–7.5) and temperature (40–60°C) to avoid side reactions .
Final Amide Bond Formation : Couple the intermediate with 3-methylbutylamine using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .
Q. How is the structural identity of this compound confirmed?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR spectra to verify the benzodioxole aromatic protons (δ 6.7–6.9 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and amide carbonyl signals (δ 165–170 ppm) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion peak matching the exact mass (e.g., calculated for : 517.235 g/mol) .
- Elemental Analysis : Validate C, H, N, and F content within ±0.3% of theoretical values .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer :
- HPLC : Use a reversed-phase C18 column with UV detection at 254 nm; retention time and peak symmetry indicate purity .
- TLC : Monitor reaction progress using silica gel plates (ethyl acetate/hexane, 1:1); values should align with reference standards .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during piperazine coupling?
- Methodological Answer :
- Temperature Control : Maintain 50°C during piperazine alkylation to balance reaction rate and byproduct formation .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity .
- Solvent Selection : Compare polar aprotic solvents (DMF, DMSO) versus dichloromethane; DMF increases solubility but may require post-reaction dialysis .
- Yield Tracking : Use in-line FTIR to monitor amine consumption and optimize stoichiometry .
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
- Methodological Answer :
- Variable Temperature (VT) NMR : Probe dynamic processes (e.g., piperazine ring flipping) by acquiring spectra at 25°C and 60°C .
- 2D NMR Techniques : Employ - HSQC and HMBC to assign ambiguous proton environments (e.g., overlapping piperazine and ethanediamide signals) .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian 16) .
Q. What strategies are effective for studying this compound’s interaction with neurological targets?
- Methodological Answer :
- Receptor Binding Assays : Screen against serotonin (5-HT) and dopamine (D) receptors via radioligand displacement (e.g., -spiperone for D) .
- Molecular Dynamics (MD) Simulations : Model the compound’s docking into receptor active sites (e.g., using AutoDock Vina) to predict binding affinity and hydrogen-bond interactions .
- In Vivo Pharmacokinetics : Administer 10 mg/kg (IP) in rodent models and measure plasma half-life via LC-MS/MS to assess blood-brain barrier penetration .
Q. How can oxidation or degradation products be identified during stability studies?
- Methodological Answer :
- Forced Degradation : Expose the compound to 0.1% HO (40°C, 72 hours) and analyze via LC-MS to detect oxidation at the piperazine or benzodioxole moieties .
- Mass Fragmentation : Use MS/MS to trace characteristic fragment ions (e.g., m/z 123 for benzodioxole cleavage) .
- X-ray Crystallography : If degradation yields crystalline byproducts, resolve structures to confirm stereochemical changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
